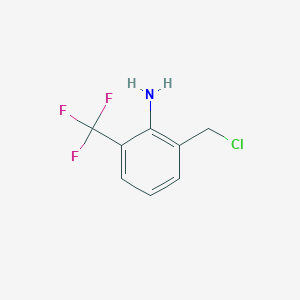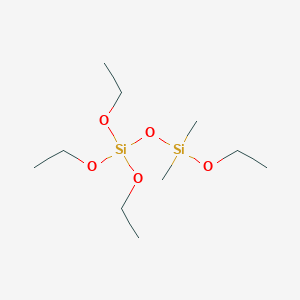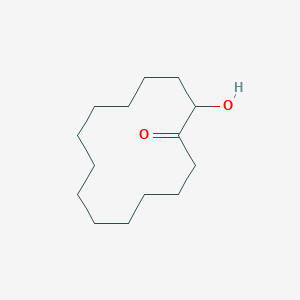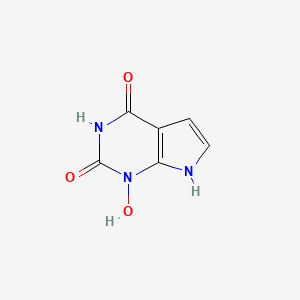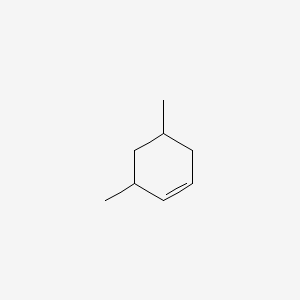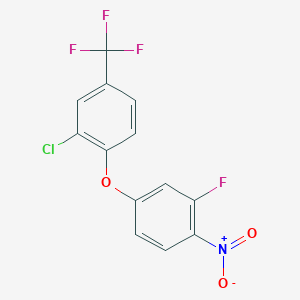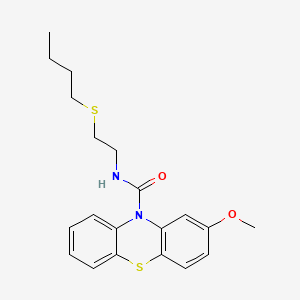![molecular formula C16H15NO2 B14643001 N-[2-(9H-Xanthen-9-YL)ethyl]formamide CAS No. 55286-84-5](/img/structure/B14643001.png)
N-[2-(9H-Xanthen-9-YL)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(9H-Xanthen-9-YL)ethyl]formamide is a chemical compound with the molecular formula C16H15NO2 It is characterized by the presence of a xanthene moiety linked to an ethyl formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(9H-xanthen-9-yl)ethyl]formamide typically involves the reaction of xanthene derivatives with ethyl formamide under specific conditions. One common method includes the use of xanthydrol and ethyl formamide in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various xanthone derivatives, reduced xanthene compounds, and substituted xanthene derivatives .
Applications De Recherche Scientifique
N-[2-(9H-xanthen-9-yl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex xanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-[2-(9H-xanthen-9-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. For instance, xanthene derivatives are known to modulate oxidative stress pathways by influencing the activity of nuclear factor erythroid 2-related factor 2 (Nrf2). This modulation helps in counteracting oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-xanthen-9-ylcarbamate
- 9H-xanthen-9-ylbenzenesulfonamide
- Methyl 9H-xanthene-9-carboxylate
Uniqueness
N-[2-(9H-xanthen-9-yl)ethyl]formamide stands out due to its unique ethyl formamide linkage, which imparts distinct chemical and biological properties compared to other xanthene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
55286-84-5 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-[2-(9H-xanthen-9-yl)ethyl]formamide |
InChI |
InChI=1S/C16H15NO2/c18-11-17-10-9-12-13-5-1-3-7-15(13)19-16-8-4-2-6-14(12)16/h1-8,11-12H,9-10H2,(H,17,18) |
Clé InChI |
ONAZZHCLKSYLOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)

![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
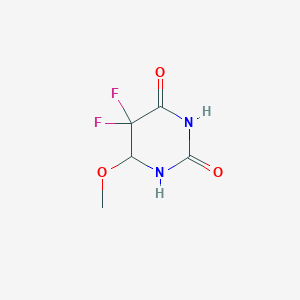
![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
